molecular formula C7H11NO B8599305 1-Methyl-5-vinylpyrrolidin-2-one

1-Methyl-5-vinylpyrrolidin-2-one

Cat. No. B8599305
M. Wt: 125.17 g/mol
InChI Key: CAMTXCZONDSTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05496958

Procedure details

21 g (179 mmol) of gamma-vinylbutyrolactone prepared as in Example 1 were stirred with 125 g of 40% strength aqueous methylamine in an autoclave at 280° C. for two hours. After cooling, the reaction mixture was concentrated at 50° C./20 mbar. The residue (22.7 g) was distilled using a spinning band column to yield 10.3 g (46%) of 5-vinyl-N-methylpyrrolidone.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[O:8][C:6](=O)[CH2:5][CH2:4]1)=[CH2:2].[CH3:9][NH2:10]>>[CH:1]([CH:3]1[N:10]([CH3:9])[C:6](=[O:8])[CH2:5][CH2:4]1)=[CH2:2]

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
C(=C)C1CCC(=O)O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated at 50° C./20 mbar
DISTILLATION
Type
DISTILLATION
Details
The residue (22.7 g) was distilled

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1CCC(N1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.